1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine - 1395493-35-2

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Catalog Number: EVT-1717956
CAS Number: 1395493-35-2
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been developed for 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives. One common approach involves the reaction of substituted 5-aminopyrazoles with suitable cyclic or acyclic β-dicarbonyl compounds. [, ]

For instance, a one-pot three-component reaction using a 3-aryl-1-phenyl-1H-pyrazol-5-amine, a benzoylacetonitrile, and an aldehyde under basic conditions can afford various derivatives. [] Similarly, the reaction of a 5-aminopyrazole with an azlactone under solvent-free conditions with heating can also produce the desired tetrahydropyrazolopyridines. [] These methods generally offer good yields and allow for the introduction of diverse substituents on the pyrazolopyridine core, facilitating structure-activity relationship studies.

Molecular Structure Analysis

The molecular structure of 1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives has been extensively studied using various techniques, including X-ray crystallography, NMR spectroscopy, and computational methods. [, , , , , , , , , , , , , , , , , , ]

  • Conformation of the Tetrahydropyridine Ring: The tetrahydropyridine ring typically adopts a half-chair conformation, although variations like envelope or distorted envelope conformations have been observed depending on the substituents. [, , , , , , , ]
  • Orientation of Substituents: The phenyl ring at the 1-position of the pyrazole ring generally shows flexibility and can adopt various orientations relative to the core structure. [, , , , , ] The relative orientation of other substituents on the pyrazolopyridine core can influence the compound's biological activity.
  • Intermolecular Interactions: The crystal structures of these compounds often display various intermolecular interactions, including hydrogen bonding (N-H…O, C-H…O, C-H…N, N-H…N), halogen bonding (C-Cl…π), and π-π stacking interactions. [, , , , , , , , , , , , , , , , , ] These interactions play a significant role in determining the solid-state packing and physicochemical properties of the compounds.
Mechanism of Action
  • Enzyme inhibitors: For example, apixaban, a well-known drug containing this core structure, acts as a potent and selective inhibitor of Factor Xa, a key enzyme involved in the coagulation cascade. [] Other derivatives have been reported to inhibit enzymes like phosphodiesterase 4 (PDE4), lumazine synthase, and kinases like Aurora-A, Aurora-B, CDK5/P25, and mTOR. [, , , ]
  • Receptor antagonists: Some derivatives have demonstrated antagonistic activity against receptors like P2X7, a ligand-gated ion channel involved in inflammatory responses. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of polar functional groups such as amides, ketones, or sulfonyl groups can enhance water solubility. [, ] Conversely, lipophilic substituents like alkyl or aryl groups can decrease water solubility.
  • Melting Point: Melting points vary widely depending on the specific compound and its substituents. [] Generally, larger and more symmetrical molecules tend to have higher melting points.
  • Stability: The stability of these compounds can be affected by factors such as pH, temperature, and exposure to light. [] The presence of certain functional groups may make them susceptible to hydrolysis or oxidation.
Applications
  • Anticoagulants: Apixaban, a prominent example, is a potent, selective, and orally bioavailable Factor Xa inhibitor used for the prevention and treatment of venous thromboembolism and stroke in patients with atrial fibrillation. []
  • Anti-inflammatory agents: Derivatives acting as P2X7 receptor antagonists have shown potential for treating inflammatory diseases. [, ]
  • Anti-cancer agents: Compounds exhibiting antiproliferative activity against various cancer cell lines, possibly by inhibiting kinases involved in cell cycle regulation or signal transduction pathways, have been identified. [, ]
  • Antimicrobial agents: Some derivatives have displayed promising antimicrobial activity against bacteria and fungi, making them potential candidates for developing new antimicrobial drugs. [, , ]
  • Lumazine synthase inhibitors: Derivatives acting as potent inhibitors of lumazine synthase, an enzyme involved in riboflavin biosynthesis, have been synthesized and evaluated. [] This inhibition strategy could be explored for developing new antimicrobial or antiparasitic agents.
  • Eosinophil phosphodiesterase inhibitors: Compounds inhibiting PDE4, an enzyme involved in regulating inflammatory responses, have shown potential for treating asthma and other inflammatory diseases. [, ]

1. Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) []

  • Compound Description: Apixaban is a potent, selective, orally bioavailable inhibitor of blood coagulation factor Xa (FXa). [] It exhibits efficacy in preventing and treating thromboembolic disorders.
  • Relevance: Apixaban shares the core tetrahydropyrazolopyridinone scaffold with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. It features substitutions at the 1, 3, and 6 positions of this core structure, with a 4-methoxyphenyl group at position 1, a carboxamide group at position 3, and a complex phenyl-piperidinone moiety at position 6. []

2. 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester []

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of apixaban. []
  • Relevance: Structurally, this compound is very similar to apixaban, differing only in the presence of an ethyl ester group at position 3 instead of the carboxamide group found in apixaban. This close structural similarity highlights its role as a direct precursor in apixaban synthesis. Both compounds share the core tetrahydropyrazolopyridinone scaffold with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. []

3. 3-ethyl-1-(4-fluorophenyl)-6-phenyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (Compound 11) []

  • Compound Description: This compound was identified as a novel PDE4 inhibitor through high-throughput screening. [] Further optimization of this structure led to the development of more potent analogues with improved inhibitory activity against human eosinophil phosphodiesterase. []
  • Relevance: This compound shares the core 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine structure with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. It differs by having an ethyl group at position 3, a 4-fluorophenyl group at position 1, and a phenyl group at position 6. [] This structural similarity highlights the potential of modifying the core scaffold to target different therapeutic areas.

4. CP-220,629 (Compound 22) []

  • Compound Description: This compound represents a potent analogue derived from the initial PDE4 inhibitor (compound 11) and displays significant efficacy in preclinical models of airway inflammation. It showed efficacy in the guinea pig aerosolized antigen-induced airway obstruction assay and reduced inflammatory cell influx in atopic monkeys. []
  • Relevance: While the specific structure of CP-220,629 is not provided, the paper states it is an analogue of compound 11, which shares the core 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine structure with 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. [] This suggests CP-220,629 also likely possesses this core structure with modifications at various positions, making it structurally related.

5. Tofimilast (Compound 19) []

  • Compound Description: Tofimilast is a potent PDE4 inhibitor developed from a series of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines. It demonstrates good potency but has low oral bioavailability. Despite achieving high plasma concentrations, it did not induce emesis in ferrets. []
  • Relevance: Although tofimilast belongs to the 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridine class, its development stemmed from modifying the 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine scaffold found in compound 11. This scaffold is also present in 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, linking tofimilast structurally through a shared developmental lineage. []

Properties

CAS Number

1395493-35-2

Product Name

1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

1-phenyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-12-9-13-7-6-10(12)8-14-15/h1-5,8,13H,6-7,9H2

InChI Key

CLJFBQFORGCVGB-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3

Canonical SMILES

C1CNCC2=C1C=NN2C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.